1-METHANESULFONYL-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Description
1-METHANESULFONYL-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methanesulfonyl group and a trimethoxyphenylmethyl group, making it a molecule of significant structural complexity and potential bioactivity.
Properties
IUPAC Name |
1-methylsulfonyl-N-[(2,3,4-trimethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-23-14-6-5-13(15(24-2)16(14)25-3)11-18-17(20)12-7-9-19(10-8-12)26(4,21)22/h5-6,12H,7-11H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGCRQGMMUDMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trimethoxyphenylmethyl Group: The final step involves the alkylation of the piperidine ring with a trimethoxyphenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amine derivatives.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated trimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-METHANESULFONYL-N-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
- 1-METHANESULFONYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-METHANESULFONYL-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its bioactivity and interaction with molecular targets. This structural uniqueness may result in distinct pharmacological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
